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Compound of Interest

Compound Name: Hept-6-en-3-amine

Cat. No.: B1465868 Get Quote

Introduction

Hept-6-en-3-amine is an organic molecule containing a primary amine and a terminal alkene

functional group. Its structure presents an interesting subject for spectroscopic analysis, which

is crucial for its identification and characterization in research and drug development. This

guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for Hept-6-en-3-amine. Due to the limited

availability of direct experimental spectra for this specific compound in public databases, this

document focuses on predicted data based on the analysis of analogous structures and

established spectroscopic principles. Furthermore, detailed experimental protocols for acquiring

such data are provided for researchers.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Hept-6-en-3-amine.

These predictions are based on the analysis of similar chemical structures and functional

groups.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of Hept-6-en-3-amine in a typical deuterated solvent like

CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the

molecule.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H on C1 ~ 0.9 Triplet ~ 7 3H

H on C2 ~ 1.4 Multiplet 2H

H on C3 ~ 2.7 Multiplet 1H

H on C4 ~ 1.5 Multiplet 2H

H on C5 ~ 2.1 Multiplet 2H

H on C6 ~ 5.8 Multiplet 1H

H on C7 (trans) ~ 5.0
Doublet of

triplets
~ 17, 1.5 1H

H on C7 (cis) ~ 4.9
Doublet of

triplets
~ 10, 1.5 1H

-NH₂ ~ 1.1 (broad) Singlet 2H

¹³C NMR (Carbon NMR) Spectroscopy

The predicted broadband proton-decoupled ¹³C NMR spectrum of Hept-6-en-3-amine would

show seven distinct signals for the seven carbon atoms in the molecule.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 ~ 10

C2 ~ 30

C3 ~ 55

C4 ~ 37

C5 ~ 33

C6 ~ 138

C7 ~ 115

IR (Infrared) Spectroscopy

The IR spectrum of Hept-6-en-3-amine is expected to show characteristic absorption bands

corresponding to its primary amine and alkene functional groups.[1][2]

Functional Group Vibrational Mode
Predicted Absorption

Range (cm⁻¹)
Intensity

N-H (primary amine)
Symmetric &

Asymmetric Stretch

3300-3500 (two

bands)
Medium

C-H (sp² on alkene) Stretch 3010-3100 Medium

C-H (sp³ on alkyl

chain)
Stretch 2850-2960 Strong

C=C (alkene) Stretch 1640-1680 Medium

N-H (amine) Scissoring (bend) 1590-1650 Medium

C-H (alkene) Out-of-plane bend 910-990 Strong

C-N Stretch 1020-1250 Medium

MS (Mass Spectrometry)
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In mass spectrometry with electron ionization (EI), Hept-6-en-3-amine would produce a

molecular ion peak and several characteristic fragment ions. The fragmentation of aliphatic

amines is often dominated by α-cleavage.[3][4][5]

m/z Proposed Fragment Significance

113 [C₇H₁₅N]⁺ Molecular Ion (M⁺)

98 [M - CH₃]⁺ Loss of a methyl radical

84 [M - C₂H₅]⁺
α-cleavage, loss of an ethyl

radical (major fragment)

70 [M - C₃H₇]⁺ Cleavage of the propyl group

56 [C₄H₈N]⁺
α-cleavage, loss of a propyl

radical

44 [C₂H₆N]⁺ Further fragmentation

30 [CH₄N]⁺
Characteristic fragment for

primary amines

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve 5-25 mg of Hept-6-en-3-amine in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[6][7] An internal

standard such as tetramethylsilane (TMS) can be added for chemical shift calibration.[7]

Ensure the sample is free of solid particles by filtering it through a pipette with a cotton plug.

[6]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field

is then shimmed to achieve homogeneity. The probe should be tuned to the appropriate

frequency for ¹H or ¹³C nuclei.
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¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters to

set include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and

the number of scans.[8] For a sample of this concentration, 8 to 16 scans are usually

sufficient.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the

spectrum to single peaks for each carbon.[9] Due to the lower natural abundance and

sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a potentially

longer relaxation delay are required compared to ¹H NMR.[10][11]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard (TMS at 0.00 ppm). For ¹H spectra, the signals are integrated to determine

the relative number of protons.

IR Spectroscopy

Sample Preparation (Neat Liquid): For a liquid sample like Hept-6-en-3-amine, the easiest

method is to obtain a "neat" spectrum.[12] Place a small drop of the liquid directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[13][14]

Instrument Setup: Ensure the ATR crystal is clean before applying the sample. A background

spectrum of the empty ATR crystal is recorded first.

Spectrum Acquisition: The sample is then placed on the crystal, and the sample spectrum is

recorded. The instrument software automatically subtracts the background spectrum from

the sample spectrum to produce the final IR spectrum.

Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the

functional groups.

Mass Spectrometry (Electron Ionization)

Sample Introduction: Introduce a small amount of the liquid sample into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The

sample is vaporized in a high vacuum environment.[15][16]
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Ionization: The vaporized molecules are bombarded with a high-energy electron beam

(typically 70 eV) in the ion source. This causes the molecules to lose an electron, forming a

positively charged molecular ion (M⁺).[15]

Fragmentation: The molecular ions are energetically unstable and fragment into smaller,

charged daughter ions and neutral radicals.[17]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: A detector counts the number of ions at each m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The peak with the highest m/z is typically the molecular ion, and the

most abundant peak is the base peak.

Visualization of Experimental Workflow and Logic
The following diagrams, created using the DOT language, illustrate the general workflow for

spectroscopic analysis and the logical relationship between the different techniques for

structure elucidation.
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Synthesis & Purification
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Caption: General experimental workflow for the synthesis and spectroscopic characterization of

an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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